

Application of Uty HY Peptide (246-254) in Adoptive T-Cell Therapy Research

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Compound of Interest

Compound Name: Uty HY Peptide (246-254) (TFA)

Cat. No.: B8201758

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a well-characterized, male-specific minor histocompatibility (H-Y) antigen epitope.^{[1][2][3]} It is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein and is presented by the murine major histocompatibility complex (MHC) class I molecule H-2Db.^{[1][2][3]} This peptide is a critical target for CD8+ cytotoxic T lymphocytes (CTLs) in female-to-male transplantation models and serves as a valuable tool in adoptive T-cell therapy research, particularly in the fields of graft-versus-host disease (GVHD), graft-versus-tumor (GVT) effects, and transplantation tolerance.

These application notes provide an overview of the use of Uty HY peptide (246-254) in key experimental protocols relevant to adoptive T-cell therapy research.

Key Applications

- **In vitro and in vivo priming and expansion of Uty-specific CD8+ T-cells:** The peptide is used to stimulate and expand populations of CD8+ T-cells that are specific for this male antigen.
- **Induction of cytotoxic T-lymphocyte (CTL) responses:** Researchers use this peptide to generate CTLs capable of recognizing and lysing male target cells.

- In vivo cytotoxicity assays: Peptide-pulsed target cells are used to assess the lytic activity of Uty-specific CTLs in vivo.
- Studies of transplantation tolerance and GVHD: The Uty HY peptide is a model antigen for investigating the mechanisms of immune rejection in sex-mismatched transplantation.
- Preclinical evaluation of adoptive T-cell therapy strategies: Uty-specific T-cells can be adoptively transferred to evaluate the efficacy and safety of novel cancer immunotherapy approaches in preclinical tumor models.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Data Presentation

Table 1: In Vivo Cytotoxicity of Uty HY (246-254)-Specific CTLs

Effector Cell Source	Target Cells	Effector:Target Ratio	Percent Specific Lysis (%)	Reference
Splenocytes from female mice immunized with male splenocytes	Uty HY (246-254) peptide-pulsed female splenocytes	Not specified	~60%	[7]
Splenocytes from female mice primed with CpG-matured male dendritic cells	Uty HY (246-254) peptide-pulsed female splenocytes	Not specified	>80% within 17 hours	[8]

Table 2: Cytokine Production by Uty HY (246-254)-Specific T-Cells

T-Cell Source	Stimulation	Cytokine Measured	Result	Reference
Splenocytes from mice primed with CpG-matured male PDCs	Uty HY (246-254) peptide (10 µg/ml)	IFN-γ	Increased secretion	[8]
Splenocytes from mice primed with CpG-matured male PDCs	Uty HY (246-254) peptide (10 µg/ml)	IL-2	Detected upon PMA/Ionomycin stimulation	[8]
Splenocytes from mice primed with CpG-matured male PDCs	Uty HY (246-254) peptide (10 µg/ml)	IL-4, IL-10	Not detected	[8]
UTY246–254-specific T cell hybridoma	Co-culture with male macrophages	IL-2	Secretion detected by ELISA	[9]

Experimental Protocols

Protocol 1: In Vitro Priming of Naive CD8+ T-Cells with Uty HY Peptide (246-254)

This protocol describes a method for generating Uty HY (246-254)-specific CD8+ T-cells from a naive T-cell population.

Materials:

- Uty HY Peptide (246-254)
- CD8a+ T Cell Isolation Kit (mouse)
- Antigen Presenting Cells (APCs), e.g., bone marrow-derived dendritic cells (BMDCs) or splenocytes

- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
- Recombinant murine IL-2
- Recombinant murine IL-7

Procedure:

- Isolate Naive CD8+ T-Cells: Isolate CD8+ T-cells from the spleens and lymph nodes of female C57BL/6 mice using a negative selection kit to enrich for naive T-cells (CD44-low, CD62L-high).
- Prepare Antigen Presenting Cells (APCs):
 - Culture bone marrow cells in the presence of GM-CSF and IL-4 to generate BMDCs.
 - Alternatively, irradiate splenocytes from a female C57BL/6 mouse to serve as feeder cells.
- Peptide Pulsing of APCs:
 - Resuspend APCs at a concentration of 1×10^6 cells/mL in complete RPMI-1640 medium.
 - Add Uty HY peptide (246-254) to a final concentration of 1-10 µg/mL.
 - Incubate for 2 hours at 37°C in a humidified CO₂ incubator.
 - Wash the APCs three times with sterile PBS to remove excess peptide.
- Co-culture for T-Cell Priming:
 - Co-culture the naive CD8+ T-cells with the peptide-pulsed APCs at a ratio of 10:1 (T-cell:APC).
 - Add recombinant murine IL-7 to a final concentration of 10 ng/mL.
- T-Cell Expansion:

- After 2-3 days of co-culture, add recombinant murine IL-2 to a final concentration of 20 U/mL.
- Continue to culture for a total of 7-10 days, splitting the cells and adding fresh medium with IL-2 as needed to maintain cell density.
- Assessment of Specificity: After the expansion period, the specificity of the CD8⁺ T-cells can be confirmed by intracellular cytokine staining for IFN- γ after restimulation with Uty HY peptide-pulsed target cells or by using H-2Db/WMHHNMDLI tetramers.

Protocol 2: In Vivo Cytotoxicity Assay

This protocol details the procedure for assessing the cytotoxic function of Uty HY (246-254)-specific T-cells in vivo.

Materials:

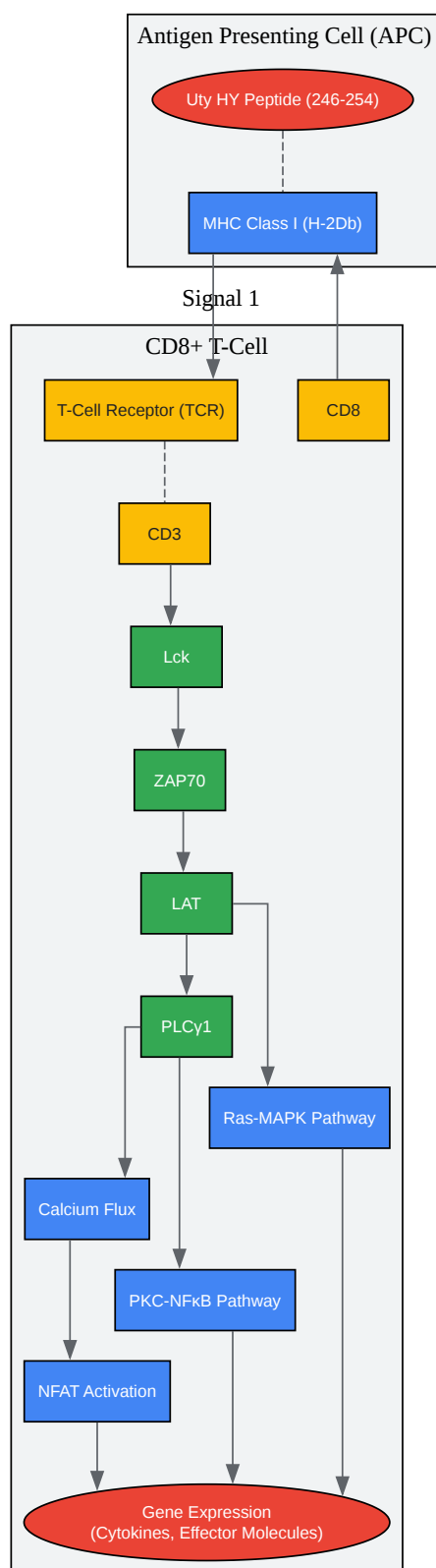
- Uty HY Peptide (246-254)
- Splenocytes from female C57BL/6 mice (as target cells)
- Carboxyfluorescein succinimidyl ester (CFSE)
- Control peptide (an irrelevant H-2Db binding peptide)
- Effector cells (Uty HY-specific T-cells generated as in Protocol 1 or from immunized mice)
- Recipient female C57BL/6 mice

Procedure:

- Prepare Target Cell Populations:
 - Isolate splenocytes from a female C57BL/6 mouse.
 - Divide the splenocytes into two populations.
 - Label one population with a high concentration of CFSE (e.g., 5 μ M) and the other with a low concentration (e.g., 0.5 μ M).

- Peptide Pulsing of Target Cells:
 - Pulse the CFSE^{high} population with 1 μ M Uty HY peptide (246-254) for 1 hour at 37°C.
 - Pulse the CFSE^{low} population with 1 μ M of a control peptide.
 - Wash both cell populations extensively to remove free peptide.
- Adoptive Transfer of Target Cells:
 - Mix the two target cell populations at a 1:1 ratio.
 - Inject a total of $1-2 \times 10^7$ cells intravenously into recipient mice that have received either effector T-cells or a control treatment.
- Analysis of Target Cell Lysis:
 - After 18-24 hours, harvest spleens from the recipient mice.
 - Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^{high} to CFSE^{low} cells.
- Calculation of Specific Lysis:
 - The percentage of specific lysis is calculated using the following formula: % Specific Lysis = $[1 - (\text{Ratio in immune mice} / \text{Ratio in naive mice})] \times 100$
 - Where the ratio is (number of CFSE^{high} cells) / (number of CFSE^{low} cells).

Mandatory Visualizations



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Caption: TCR signaling upon Uty HY peptide presentation.



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Caption: Adoptive T-cell therapy experimental workflow.

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